molecular formula C22H22O7 B1210202 Isodeoxypodophyllotoxin CAS No. 69222-20-4

Isodeoxypodophyllotoxin

Cat. No. B1210202
CAS RN: 69222-20-4
M. Wt: 398.4 g/mol
InChI Key: ZGLXUQQMLLIKAN-CFNCIARGSA-N
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Description

Isodeoxypodophyllotoxin is a naturally occurring aryltetralin lignan . It is primarily obtained through extraction from the dried roots and rhizomes of Podophyllum species, such as Sinopodophyllum hexandrum and Podophyllum peltatum . It is a precursor of topoisomerase II inhibitors, which are on the World Health Organization’s list of essential medicines .


Synthesis Analysis

The synthesis of Isodeoxypodophyllotoxin involves a 2-oxoglutarate (2-OG) dependent non-heme iron (II) dioxygenase known as Deoxypodophyllotoxin synthase (DPS) . DPS catalyzes the stereoselective ring-closing carbon-carbon bond formation of deoxypodophyllotoxin from the aryllignan (−)-yatein . The lactone portion of the podophylotoxin framework was assembled from a free-radical carbocyclization reaction .


Molecular Structure Analysis

DPS catalyzes a crucial cyclization reaction to produce the fused tetracyclic structure of podophyllotoxin . Recent X-ray structures of the enzyme reveal possible roles for amino acid side chains in substrate recognition and mechanism .


Chemical Reactions Analysis

DPS is a 2-oxoglutarate (2-OG) dependent non-heme iron (II) dioxygenase that catalyzes the stereoselective ring-closing carbon-carbon bond formation of deoxypodophyllotoxin from the aryllignan (−)-yatein . The one-step oxidative, stereoselective ring closing reaction catalyzed by DPS has considerable synthetic utility .

Scientific Research Applications

Antitumor and Anti-inflammatory Agent

Isodeoxypodophyllotoxin (DPT) is closely related to podophyllotoxin and has shown promising results as an antitumor and anti-inflammatory agent. Although DPT has not yet been used clinically, it is recognized for its anti-tumor, anti-proliferative, anti-inflammatory, and anti-allergic properties. It is also an important precursor for cytotoxic aryltetralin lignan, podophyllotoxin, used in cancer therapy drugs like etoposide and teniposide (Khaled, Jiang, & Zhang, 2013).

Cytotoxicity and Synthesis

A study focused on the synthesis and cytotoxicity of racemic isodeoxypodophyllotoxin analogues with isoprene-derived side chains. The analogues showed varying levels of cytotoxic activities against human tumor cell lines. Some were more cytotoxic than etoposide on certain cell lines, although none surpassed podophyllotoxin in cytotoxicity (Zhao et al., 2006).

Podophyllotoxin Derivatives and Anticancer Applications

Podophyllotoxin, from which isodeoxypodophyllotoxin is derived, has been used to develop derivatives like etoposide and teniposide for cancer treatment. These compounds inhibit DNA topoisomerase II, leading to DNA breaks and affecting cell metabolism. This mechanism differs from podophyllotoxin's action, which inhibits microtubule assembly (Damayanthi & Lown, 1998).

Inhibition of Tubulin Polymerization

A study evaluated synthetic analogues of the antitumor lignan steganacin for their inhibition of microtubule assembly. Interestingly, racemic isodeoxypodophyllotoxin showed comparable inhibitory activity to podophyllotoxin in this regard (Zavala, Guénard, Robin, & Brown, 1980).

Transcriptome Analysis for Biosynthesis

Research on Podophyllum hexandrum, a source of podophyllotoxin, revealed up-regulation of isoforms of cinnamyl alcohol dehydrogenase (CAD), which catalyzes the synthesis of coniferyl alcohol, a precursor to lignan and lignin. This study provides valuable information for the biosynthetic pathway of podophyllotoxin and its derivatives (Bhattacharyya et al., 2016).

Pharmacokinetic Research

Etoposide, derived from podophyllotoxin, has been extensively studied for its pharmacokinetics and administration schedule. Research in this area helps optimize the therapeutic parameters for drugs derived from podophyllotoxin, including isodeoxypodophyllotoxin derivatives (Najar & Johri, 2014).

Topoisomerase II Interaction

Studies have shown that epipodophyllotoxins, including etoposide, interact with type II topoisomerase, leading to DNA strand breaks. This interaction is crucial for the anticancer effects of these compounds, which include derivatives of podophyllotoxin (Ross et al., 1984).

Historical and Future Prospects

Podophyllotoxin and its derivatives have a long history of use in medicine. Recent developments in this field focus on improving the druggability of these drugs and finding renewable sources for podophyllotoxin, which could impact the future research and development of isodeoxypodophyllotoxin (Shah et al., 2021).

Molecular Mechanism in Anticancer Drugs

Research into the molecular mechanisms of podophyllotoxin derivatives, including isodeoxypodophyllotoxin, has focused on their role in inducing cell cycle arrest and DNA/RNA breaks by targeting tubulin and topoisomerase II. This insight is crucial for designing better derivatives with enhanced anticancer properties (Fan et al., 2021).

Early Discovery and Clinical Development

The discovery of podophyllotoxin derivatives used in cancer chemotherapy highlights the journey from the isolation of podophyllotoxin to the development of etoposide and teniposide. These developments have significantly impacted cancer treatment (Imbert, 1998).

Synthesis of Cytotoxic Analogs

A study synthesized a series of aryltetralin lignans as cytotoxic isodeoxypodophyllotoxin analogs. Preliminary screenings indicated that some compounds exhibited higher inhibitory activity compared to etoposide, underlining the potential for developing new anticancer agents (Alizadeh et al., 2017).

Biosynthesis, Biological Activities, and Structure-Activity Relationship

This review covers the recent progress in podophyllotoxin regarding its hemisynthesis, biosynthesis, biological activities, and structure-activity relationship. Such information is crucial for understanding the development and therapeutic potential of isodeoxypodophyllotoxin derivatives (Xu, Lv, & Tian, 2009).

Patent Review for Podophyllotoxin Derivatives

A review of patents filed between 2012-2014 for podophyllotoxin derivatives, including isodeoxypodophyllotoxin, provides insights into the ongoing research and development of new anticancer agents based on podophyllotoxin structure (Kamal, Hussaini, Rahim, & Riyaz, 2015).

Physiologically Based Pharmacokinetic Model

A study developed a physiologically based pharmacokinetic model to predict the disposition of deoxypodophyllotoxin in various animal species, providing a reference for preclinical screening and aiding in the efficacy and safety assessment of DPT for clinical studies (Chen et al., 2016).

Epigenetic and Genetic Instability Induced by Etoposide

Research on etoposide, derived from podophyllotoxin, shows that it can induce genomic and epigenetic instability, including the mobilization of transposable elements in plant cells. This finding highlights the genotoxic effects of etoposide and its potential impact on genetic stability (Yang et al., 2012).

Future Directions

The structure of DPS has informed a mutational analysis, which suggests a role for a D224-K187 salt bridge in maintaining substrate interactions and a catalytic role for H165 . This work improves our understanding of specific residues’ contributions to the DPS mechanism and can inform future engineering of the enzyme mechanism and substrate scope for the development of a versatile biocatalyst .

properties

IUPAC Name

(5R,5aR)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3/t13?,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLXUQQMLLIKAN-CFNCIARGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3C(CC4=CC5=C(C=C24)OCO5)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R,5aR)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one

CAS RN

69222-20-4
Record name Deoxypodophyllotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069222204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152
Citations
Y Zhao, JH Feng, HX Ding, Y Xiong… - Journal of natural …, 2006 - ACS Publications
A series of isodeoxypodophyllotoxin (5) analogues, 26−38, with various isoprene-derived side chains at the E-ring were designed and synthesized. For comparison, compound 39, with …
Number of citations: 10 pubs.acs.org
BH Alizadeh, S Emami, G Dehghan… - Journal of …, 2017 - Wiley Online Library
… In continuation of our work on heterocyclic compounds 17-23, we describe here the synthesis and cytotoxic activity of isodeoxypodophyllotoxin derivatives with focusing on the …
Number of citations: 4 onlinelibrary.wiley.com
F Zavala, D Guenard, JP Robin… - Journal of medicinal …, 1980 - ACS Publications
… On theother hand, racemic isodeoxypodophyllotoxin has an … Racemic isodeoxypodophyllotoxin (3) inhibits polymerization … (+) enantiomer of isodeoxypodophyllotoxin, which bears some …
Number of citations: 137 pubs.acs.org
KB Bobek, NS Ezzat, BS Jones, Y Bian, TE Shaw… - Organic …, 2022 - ACS Publications
The diverse structures and profound biological activities of lignan natural products have enticed significant effort in the exploration of new methodologies for their total synthesis. We …
Number of citations: 3 pubs.acs.org
X Yu, Z Che, H Xu - Chemistry–A European Journal, 2017 - Wiley Online Library
Podophyllotoxin and its related aryltetralin cyclolignans belong to a family of important products that exhibit various biological properties (eg, cytotoxic, insecticidal, antifungal, antiviral, …
T Kolly-Kovač, P Renaud - Synthesis, 2005 - thieme-connect.com
… The final steps of the synthesis of deoxypodophyllotoxin (2) and isodeoxypodophyllotoxin (iso-2) are presented in Scheme [6] . Direct Jones oxidation of the acetals 16 and iso-16 leads …
Number of citations: 7 www.thieme-connect.com
MSFLK Jie, J Mustafa, MK Pasha - Chemistry and physics of lipids, 1999 - Elsevier
Five fatty ester derivatives of podophyllotoxin have been prepared by reacting the corresponding fatty acids with the hydroxy group of podophyllotoxin in the presence of …
Number of citations: 21 www.sciencedirect.com
M Novelo, JG Cruz, L Hernández… - Journal of natural …, 1993 - ACS Publications
A new cytotoxic (P-388ED, 0 4 µg/ml) arylnaphthalene lignan has been isolated from the Mexican medicinal plant Hyptis verticillata (Lamiaceae) and characterized as 5-…
Number of citations: 91 pubs.acs.org
Y Damayanthi, JW Lown - Current medicinal chemistry, 1998 - books.google.com
Podophyllotoxin is a natural product isolated from Podophyllum\peltatum and Podophyllum emodi and has long been known to possess medicinal properties. Etoposide (VP-16), a …
Number of citations: 319 books.google.com
T Itoh, J Chika, Y Takagi… - The Journal of Organic …, 1993 - ACS Publications
… Isodeoxypodophyllotoxin (8) was also derived from the same lithium enolate of (fi)-3a by a two-step process involving reaction with 3,4,5-trimethoxybenzaldehyde at -78 C and …
Number of citations: 62 pubs.acs.org

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